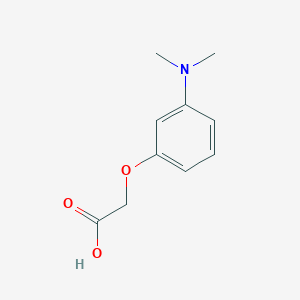

2-(3-(Dimethylamino)phenoxy)acetic acid

Vue d'ensemble

Description

2-(3-(Dimethylamino)phenoxy)acetic acid is a chemical compound that is part of a broader class of phenoxyacetic acids. These compounds are known for their diverse applications in organic synthesis and potential interactions with metals. The structure of related phenoxyacetic acids often features hydrogen bonding and can form dimeric structures in their crystal forms, as seen in the closely related (2-methylphenoxy)acetic acid .

Synthesis Analysis

The synthesis of compounds related to 2-(3-(Dimethylamino)phenoxy)acetic acid involves multi-step reactions. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound with a similar dimethylamino group, was prepared from corresponding acetoacetic esters in a three-step process . Another related compound, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, was synthesized from N-acetylglycine, which was converted using N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol in the presence of potassium carbonate .

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives is characterized by the presence of aromatic rings, carboxylate groups, and substituents such as methyl or methoxy groups. For example, (2-methylphenoxy)acetic acid exhibits dimeric hydrogen bonding involving the carboxylate groups . The crystal structure of related compounds can be stabilized by C-H⋯O hydrogen bonding, which is a common feature in these molecules .

Chemical Reactions Analysis

Phenoxyacetic acid derivatives can undergo various chemical reactions, including interactions with metals to form complexes. For instance, the crystal structures of metal complexes with related phenoxyacetic acids have been determined, showing different coordination geometries and bonding patterns . These interactions are significant as they can influence the properties and applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives are influenced by their molecular structure. The presence of substituents like dimethylamino groups can affect the compound's reactivity and interaction with other molecules. The crystallographic studies provide insights into bond lengths, angles, and molecular packing, which are crucial for understanding the behavior of these compounds under various conditions .

Applications De Recherche Scientifique

1. Application as a Selective COX-2 Inhibitor

- Summary of the Application: This compound has been used in the design and synthesis of new anti-inflammatory agents with expected selective inhibition for COX-2 .

- Methods of Application or Experimental Procedures: The compound was synthesized and tested for its ability to inhibit COX-2. The inhibition was measured using the IC50 value, which is the concentration of the compound that reduces the biological or biochemical function of COX-2 by half .

- Results or Outcomes: Compounds showed significant COX-2 inhibition with IC50 in the range of 0.06–0.09 μM, indicating powerful pharmacological potential . In vivo testing showed significant anti-inflammatory effects without causing stomach ulcers .

2. Application in the Synthesis of Phenoxy Acetamide Derivatives

- Summary of the Application: This compound has been used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .

- Methods of Application or Experimental Procedures: The compound was used as a starting material in the synthesis of various phenoxy acetamide derivatives. These derivatives were then tested for their biological activity .

- Results or Outcomes: The synthesized phenoxy acetamide derivatives showed promising pharmacological properties, suggesting they could be successful agents in enhancing life quality .

3. Use in Computational Chemistry Applications

- Summary of the Application: This compound can be used in computational chemistry applications for impressive simulation visualizations .

- Methods of Application or Experimental Procedures: The compound’s structure and properties can be analyzed using various computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .

- Results or Outcomes: The outcomes of these simulations can provide valuable insights into the compound’s behavior and interactions, which can guide further research and application .

4. Use in Synthesis of Other Chemical Compounds

- Summary of the Application: “2-(3-(Dimethylamino)phenoxy)acetic acid” can be used as a starting material in the synthesis of various other chemical compounds .

- Methods of Application or Experimental Procedures: The specific procedures would depend on the target compound being synthesized. Typically, this would involve reactions under controlled conditions to form new bonds and create the desired compound .

- Results or Outcomes: The synthesized compounds can have a wide range of applications, depending on their specific properties .

Safety And Hazards

Orientations Futures

Phenoxy derivatives, such as 2-(3-(Dimethylamino)phenoxy)acetic acid, have been the subject of recent investigations into their synthesis and pharmacological activities . These studies may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .

Propriétés

IUPAC Name |

2-[3-(dimethylamino)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)8-4-3-5-9(6-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLBGFSZQOWANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Dimethylamino)phenoxy)acetic acid | |

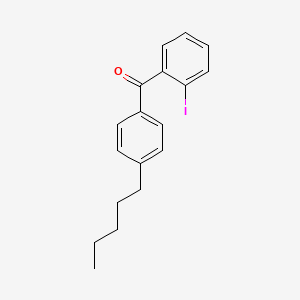

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)